Aminoguanidine nitrate

Description

Properties

IUPAC Name |

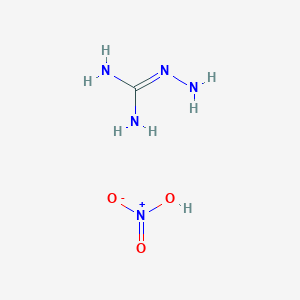

2-aminoguanidine;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6N4.HNO3/c2-1(3)5-4;2-1(3)4/h4H2,(H4,2,3,5);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGFHEJUUBDCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NN)(N)N.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH7N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065032 | |

| Record name | Aminoguanidinium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Aminoguanidine nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20216 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10308-82-4 | |

| Record name | Aminoguanidine nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10308-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinecarboximidamide, nitrate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010308824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoguanidine nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarboximidamide, nitrate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aminoguanidinium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminoguanidinium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Aminoguanidine Nitrate for Research Applications

This document provides a comprehensive, field-proven guide for the synthesis, purification, and characterization of aminoguanidine nitrate (AGN). It is intended for researchers, chemists, and drug development professionals who require a high-purity, well-characterized compound for their work. This guide moves beyond simple procedural lists to explain the underlying principles and critical control points of each step, ensuring both safety and success.

A Critical Foreword on Safety

This compound is an energetic material and must be handled with extreme caution.[1] It is sensitive to heat and mechanical stress and has the potential to decompose explosively.[1] Incidents, including violent explosions during the evaporation of aqueous solutions, have been documented.[1] Therefore, all manipulations must be conducted in a certified fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including safety glasses with side shields, face shields, and flame-resistant lab coats.[2][3] Avoidance of heat, friction, and impact is paramount.

Part 1: The Synthesis of this compound

Principle and Rationale

The most direct and reliable laboratory-scale synthesis of this compound involves the acid-base reaction between aminoguanidine bicarbonate and nitric acid. This method is favored for its simplicity and the relative ease of handling the precursors compared to other routes, such as the reduction of nitroguanidine.[1][4]

The core of this synthesis is a proton exchange. The bicarbonate salt of aminoguanidine provides a stable, solid starting material. When reacted with a strong acid like nitric acid, the bicarbonate anion is protonated to form carbonic acid, which readily decomposes into carbon dioxide and water, driving the reaction forward. The aminoguanidinium cation then pairs with the nitrate anion to form the desired salt.

Controlling the reaction temperature is the most critical parameter. The neutralization reaction is highly exothermic. Uncontrolled temperature escalation can lead to rapid decomposition of the product, posing a significant safety hazard.[1]

Detailed Synthesis Protocol

Materials:

-

Aminoguanidine bicarbonate (CAS 2582-30-1)

-

Nitric Acid (65-70%, analytical grade)

-

Deionized Water

-

Isopropanol (or Ethanol)

-

Ice Bath

-

Magnetic Stirrer and Stir Bar

-

Beaker or Erlenmeyer Flask

-

Graduated Cylinders

-

Buchner Funnel and Filter Flask

-

Filter Paper

Procedure:

-

Preparation of Reactant Slurry: In a 250 mL beaker, suspend 13.6 g (0.1 mol) of aminoguanidine bicarbonate in 50 mL of deionized water. Place the beaker in an ice bath on a magnetic stirrer and begin moderate stirring. The bicarbonate salt has limited solubility, so a slurry will form.

-

Controlled Acid Addition: Slowly add dilute nitric acid (prepared by mixing 6.3 g of 70% nitric acid with 20 mL of deionized water) dropwise to the stirred slurry over 30-45 minutes. The key is to maintain the internal temperature of the reaction mixture below 10°C. Vigorous gas evolution (CO₂) will be observed. This effervescence is a visual indicator of the reaction's progress.

-

Reaction Completion: After the acid addition is complete and gas evolution has ceased, continue stirring the solution in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

-

Initial Precipitation: Remove the beaker from the ice bath and allow it to warm slowly to room temperature. Reduce the volume of the solution to approximately 30-40 mL using a rotary evaporator under reduced pressure, ensuring the bath temperature does not exceed 40°C. Crucially, do not evaporate to dryness to avoid the risk of explosion. [1]

-

Crystallization: Place the concentrated solution back into an ice bath and add 50 mL of cold isopropanol or ethanol while stirring. The lower solubility of this compound in the alcohol-water mixture will induce precipitation of the product as a white crystalline solid.

-

Isolation of Crude Product: Collect the white crystals by vacuum filtration using a Buchner funnel. Wash the collected solid twice with small portions (15 mL each) of cold isopropanol to remove residual acid and other water-soluble impurities.

-

Drying: Dry the crude product in a vacuum desiccator at room temperature. Do not use a heated oven. The typical yield of crude this compound is 85-95%.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 2: Purification to Research-Grade Purity

Principle and Rationale

For most research applications, the crude product must be purified to remove any unreacted starting materials, side products, or trapped solvent. Recrystallization is the gold standard for purifying solid crystalline compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at different temperatures.

An ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but sparingly at a low temperature, while impurities remain soluble at all temperatures. For this compound, a mixed solvent system of water and a miscible organic solvent like ethanol or isopropanol provides excellent control over the crystallization process.

Detailed Recrystallization Protocol

-

Solvent Preparation: Prepare a solvent mixture of 1:1 deionized water and ethanol.

-

Dissolution: In a beaker, add the crude this compound to the minimum amount of the solvent mixture required for complete dissolution at a slightly elevated temperature (approximately 45-50°C). Stir continuously. Do not exceed 50°C.

-

Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed Buchner funnel to remove them. This step must be done quickly to prevent premature crystallization.

-

Slow Cooling: Cover the beaker with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-defined, and pure crystals.

-

Chilling: Once at room temperature, place the beaker in an ice bath for at least one hour to maximize the yield of precipitated crystals.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly in a vacuum desiccator at room temperature.

Purification Workflow Diagram

Caption: Recrystallization workflow for purifying this compound.

Part 3: Comprehensive Characterization

Once synthesized and purified, the identity and purity of the compound must be rigorously confirmed. A multi-technique approach provides a self-validating system of characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It serves as a molecular fingerprint to confirm the presence of key structural motifs.

-

Protocol: A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.

-

Data Interpretation: The resulting spectrum should be compared to a reference spectrum or analyzed for characteristic peaks.[5][6]

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| N-H | Stretching (Amine/Amidinium) | 3400 - 3100 |

| C=N | Stretching (Guanidinium) | 1680 - 1640 |

| N-H | Bending (Amine) | 1650 - 1580 |

| NO₃⁻ | Asymmetric Stretching | ~1384 |

| NO₃⁻ | Bending | ~825 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the different types of protons and their neighboring environments, while ¹³C NMR identifies the different types of carbon atoms.

-

Protocol: Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent, typically deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), and place it in an NMR tube for analysis.

-

Data Interpretation: The chemical shifts (δ) are indicative of the electronic environment of the nuclei. Due to proton exchange with D₂O, the amine and guanidinium protons may appear as a broad singlet or not be observed at all.

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) |

| ¹H | -NH₂, -NH- | Variable, broad (often in the 6.5-8.5 ppm range in DMSO-d₆) |

| ¹³C | C=N (Guanidinium Carbon) | ~158-162 ppm |

Thermal Analysis (DSC/TGA)

-

Principle: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, identifying thermal events like melting and decomposition.[7][8] Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, quantifying mass loss due to decomposition.[7][8]

-

Protocol: A small, precisely weighed sample (2-5 mg) is placed in an aluminum pan and heated at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

-

Data Interpretation: These techniques are crucial for assessing the thermal stability of this energetic material.

| Analysis | Parameter | Typical Value |

| DSC | Melting Point (Onset) | 143 - 147°C[5][9] |

| DSC | Decomposition (Exotherm Onset) | > 150°C (highly dependent on heating rate) |

| TGA | Mass Loss | Multi-stage decomposition profile |

Characterization Workflow Diagram

Caption: Integrated workflow for the characterization of this compound.

Conclusion

The synthesis and characterization of this compound require a methodical approach with an unwavering commitment to safety. By understanding the chemical principles behind the synthesis, adhering to controlled reaction conditions, and employing a robust multi-technique characterization strategy, researchers can confidently produce and validate high-purity material suitable for the most demanding scientific applications.

References

-

Sciencemadness Wiki. (2023, September 25). Aminoguanidinium nitrate. Retrieved from [Link]

- Willis, W. S., & Ramnarace, R. (1991). U.S. Patent No. US5041661A - Method of producing trithis compound. Google Patents.

-

Sciencemadness.org. PROCESS for AMINOGUANIDINE. Retrieved from [Link]

- Fischer, N., Klapötke, T. M., & Stierstorfer, J. (2012). 1-Amino-3-nitroguanidine (ANQ) in High-performance Ionic Energetic Materials. Zeitschrift für anorganische und allgemeine Chemie, 638(10), 1512-1520.

-

Zhang, J., et al. (2015). Structure and properties of 1-amino-2-nitroguanidinium nitrate. RSC Advances, 5(55), 44155-44160. Retrieved from [Link]

-

Angene Chemical. (2024, September 1). Safety Data Sheet - this compound. Retrieved from [Link]

-

Defense Technical Information Center. (1992). Decomposition and Stability Studies of TAGN (Triaminoguanidium Nitrate). Retrieved from [Link]

-

Zhang, S., et al. (2019). Thermal Behavior and Decomposition Mechanism of Ammonium Perchlorate and Ammonium Nitrate in the Presence of Nanometer Trithis compound. ACS Omega, 4(1), 1644–1653. Retrieved from [Link]

- Al-Juboori, A. M. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal of Innovative Science and Research Technology, 8(12), 1880-1891.

-

Sciencemadness Discussion Board. (2020, December 24). Alternative Synthesis of Aminoguanidine - Please Help. Retrieved from [Link]

-

Pharmaffiliates. CAS No : 10308-82-4| Chemical Name : this compound. Retrieved from [Link]

-

NIST WebBook. Guanidine, amino-, nitrate, hydrate. Retrieved from [Link]

-

Sciencemadness Wiki. (2021, March 12). Aminoguanidine. Retrieved from [Link]

- Patsnap. (2019, April 5). Determination method of trithis compound purity.

-

SpectraBase. aminoguanidine, mononitrate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

- Google Patents. (2013, April 3). CN103012217A - Method for preparing high-purity aminoguanidine bicarbonate.

-

Organic Syntheses. guanidine nitrate. Retrieved from [Link]

-

Journal of the Japan Explosives Society. (2012). Thermal decomposition properties of energetic compositions of guanidine nitrate and azodicarbonamide. Retrieved from [Link]

-

LookChem. This compound. Retrieved from [Link]

-

PubChem - NIH. Trithis compound. Retrieved from [Link]

-

Robertson Microlit. Thermal Analysis | DSC, TGA, and Melting Point Testing. Retrieved from [Link]

-

University of Utah. (2014, June 25). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

YouTube. (2021, January 7). The Most Powerful Secondary I Can Test: 1-Amino-3-nitroguanidinium Nitrate. Retrieved from [Link]

Sources

- 1. Aminoguanidinium nitrate - Sciencemadness Wiki [sciencemadness.org]

- 2. chemicalbook.com [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Aminoguanidine - Sciencemadness Wiki [sciencemadness.org]

- 5. 103760250 [thermofisher.com]

- 6. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

- 8. fpe.umd.edu [fpe.umd.edu]

- 9. This compound|lookchem [lookchem.com]

aminoguanidine nitrate CAS number and chemical properties

In the context of metabolic diseases like diabetes, aminoguanidine is a classic inhibitor of the formation of Advanced Glycation End-products (AGEs). [7][11][12]AGEs are harmful compounds formed through non-enzymatic reactions between reducing sugars and the amino groups of proteins, lipids, and nucleic acids. Their accumulation contributes to the long-term complications of diabetes, such as nephropathy, retinopathy, and cardiovascular disease. [7][12] Causality of Inhibition: Aminoguanidine is a nucleophilic hydrazine compound. [11]It acts as a "carbonyl trap," reacting with the highly reactive intermediate carbonyl species (like 3-deoxyglucosone) that form during the glycation process. By sequestering these intermediates, it prevents them from cross-linking with proteins to form irreversible AGEs. [8]

Section 4: Safety, Handling, and Storage: A Trustworthy Protocol

Adherence to rigorous safety protocols is non-negotiable. This compound is classified as an oxidizer and an irritant. [1][6]Its handling requires a self-validating system of checks and precautions.

-

Hazard Identification:

-

Oxidizer (H272): May intensify fire. [6]Must be kept away from combustible materials. [6][9] * Irritant (H315, H319, H335): Causes skin, serious eye, and potential respiratory irritation. [6] * Reactivity: Can be explosive under specific conditions, such as the evaporation of an aqueous solution by heating. [8][10]It is incompatible with strong reducing agents and finely powdered metals. [9][11]

-

-

Mandatory Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles are required at all times. [6][12] * Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling. [6][12] * Body Protection: A lab coat is mandatory. For larger quantities, a chemical-resistant apron or suit should be considered. [13]

-

-

Handling and Storage Protocol:

-

Work Area: Always handle in a well-ventilated area, preferably within a chemical fume hood to avoid dust formation and inhalation. [6][12] 2. Source Control: Keep away from heat, sparks, open flames, and other ignition sources. [6]Do not smoke in the handling area.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [6][12]The storage area should be separate from combustible materials and incompatible chemicals. [9][11]A recommended storage temperature is 2-8°C. [4] 4. Disposal: Dispose of waste material and contaminated gloves in accordance with local, state, and federal regulations. Do not let the product enter drains. [12][13]

-

Section 5: Validated Experimental Protocols

The following protocols are designed to be self-validating systems for assessing the inhibitory activity of this compound.

Protocol: In Vitro iNOS Inhibition Assay (Griess Assay)

This protocol is used to determine the IC₅₀ of aminoguanidine by measuring its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells. The endpoint, nitrite (a stable NO metabolite), is quantified using the Griess reagent.

Methodology Rationale: RAW 264.7 mouse macrophage cells are a standard model as they reliably express iNOS upon stimulation with LPS. The Griess assay is a simple, robust, and cost-effective colorimetric method for nitrite quantification.

Step-by-Step Procedure:

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Compound Preparation:

-

Prepare a 100 mM stock solution of this compound in sterile, pyrogen-free water.

-

Perform serial dilutions in cell culture medium to create working concentrations (e.g., ranging from 1 µM to 10 mM).

-

-

Cell Treatment:

-

Remove the old medium from the cells.

-

Add 100 µL of fresh medium containing the various concentrations of this compound to the appropriate wells. Include a "vehicle control" (medium only) and a "positive control" (LPS only, no inhibitor).

-

Pre-incubate the cells with the inhibitor for 1 hour at 37°C.

-

Induce iNOS expression by adding LPS to all wells (except the "untreated" control) to a final concentration of 1 µg/mL.

-

Incubate the plate for 24 hours at 37°C.

-

-

Nitrite Quantification (Griess Assay):

-

Prepare the Griess Reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Prepare fresh.

-

Prepare a nitrite standard curve (e.g., 0-100 µM) using sodium nitrite in culture medium.

-

Carefully transfer 50 µL of the cell culture supernatant from each well of the cell plate to a new 96-well plate.

-

Add 50 µL of the prepared Griess Reagent to each well containing supernatant or standard.

-

Incubate at room temperature for 10-15 minutes, protected from light. A magenta color will develop.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the nitrite concentration in each sample using the standard curve.

-

Determine the percentage of inhibition for each aminoguanidine concentration relative to the LPS-only positive control.

-

Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to calculate the IC₅₀ value.

-

Protocol: In Vitro AGEs Inhibition Assay (BSA-Glucose Model)

This protocol assesses the ability of aminoguanidine to prevent the formation of fluorescent AGEs in a model system using Bovine Serum Albumin (BSA) and glucose.

Methodology Rationale: BSA is a readily available protein rich in lysine and arginine residues that are susceptible to glycation. Glucose is the physiological glycation agent. The formation of fluorescent AGEs provides a convenient and sensitive endpoint that can be measured with a spectrofluorometer. [12] Step-by-Step Procedure:

-

Reagent Preparation:

-

Prepare a solution of 10 mg/mL BSA in 0.1 M phosphate buffer (pH 7.4).

-

Prepare a 1 M solution of D-glucose in the same phosphate buffer.

-

Prepare a 100 mM stock solution of this compound (positive control) in phosphate buffer.

-

Prepare solutions of your test compound(s) in phosphate buffer.

-

-

Reaction Setup:

-

In sterile microcentrifuge tubes, set up the following reactions (example volumes):

-

Blank: 500 µL BSA solution + 500 µL phosphate buffer.

-

Control (AGEs): 500 µL BSA solution + 400 µL glucose solution + 100 µL phosphate buffer.

-

Inhibitor: 500 µL BSA solution + 400 µL glucose solution + 100 µL aminoguanidine solution (at various final concentrations, e.g., 1 mM, 5 mM, 10 mM).

-

-

Ensure all solutions are sterile-filtered or handled aseptically to prevent microbial growth. Add 0.02% sodium azide to prevent contamination during long incubations.

-

-

Incubation:

-

Fluorescence Measurement:

-

After incubation, briefly centrifuge the tubes.

-

Transfer 200 µL from each tube to a black 96-well microplate.

-

Measure the fluorescence using a microplate reader with an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the "Blank" from all other readings.

-

Calculate the percentage of AGEs inhibition using the following formula:

-

% Inhibition = [1 - (Fluorescence_Inhibitor / Fluorescence_Control)] * 100

-

-

Report the inhibition at the tested concentrations.

-

Section 6: References

-

Alfa Chemistry. (n.d.). This compound CAS 10308-82-4. Retrieved from Alfa Chemistry website.

-

Sigma-Aldrich. (n.d.). This compound 99%. Retrieved from Sigma-Aldrich website.

-

Thermo Fisher Scientific. (n.d.). This compound, 99%. Retrieved from Fisher Scientific website.

-

LookChem. (n.d.). This compound. Retrieved from LookChem website.

-

ChemicalBook. (2025). Aminoguanidinium nitrate - Safety Data Sheet. Retrieved from ChemicalBook website.

-

Sciencemadness Wiki. (2023). Aminoguanidinium nitrate. Retrieved from Sciencemadness Wiki.

-

ChemicalBook. (2025). Aminoguanidinium nitrate. Retrieved from ChemicalBook website.

-

Pharmaffiliates. (n.d.). This compound CAS No: 10308-82-4. Retrieved from Pharmaffiliates website.

-

Sigma-Aldrich. (2023). Safety Data Sheet - this compound. Retrieved from Sigma-Aldrich website.

-

Guidechem. (n.d.). Aminoguanidinium nitrate 10308-82-4 wiki. Retrieved from Guidechem website.

-

Angene Chemical. (2024). Safety Data Sheet - this compound. Retrieved from Angene Chemical website.

-

Fisher Scientific. (2021). Safety Data Sheet - this compound. Retrieved from Fisher Scientific website.

-

BenchChem. (2025). Validating Inducible Nitric Oxide Synthase (iNOS) as a Therapeutic Target: A Comparative Guide. Retrieved from BenchChem website.

-

Fisher Scientific. (2023). Safety Data Sheet - this compound. Retrieved from Fisher Scientific website.

-

MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes website.

-

Klapötke, T. M., et al. (2012). 1-Amino-3-nitroguanidine (ANQ) in High-performance Ionic Energetic Materials. Zeitschrift für anorganische und allgemeine Chemie, 638(1), 149-156.

-

Thermo Fisher Scientific. (2025). Safety Data Sheet - this compound, (10% water). Retrieved from Thermo Fisher Scientific website.

-

Shreve, R. N., Carter, R. P., & Willis, J. M. (1943). Process for Aminoguanidine. Industrial & Engineering Chemistry, 35(3), 295-298.

-

Shreve, R. N., & Bennett, R. B. (1943). Studies in the Nitration of Guanidine. Journal of the American Chemical Society, 65(12), 2243-2245.

-

Li, H., et al. (2020). A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ). Molecules, 25(18), 4286.

-

Corbett, J. A., et al. (1992). Aminoguanidine, a novel inhibitor of nitric oxide formation, prevents diabetic vascular dysfunction. Diabetes, 41(4), 552-556.

-

Corbett, J. A., & McDaniel, M. L. (1995). The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes. Methods in Enzymology, 269, 317-327.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. Page loading... [guidechem.com]

- 12. Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on Aminoguanidine as a Nitric Oxide Synthase Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoguanidine, a small molecule initially investigated for its ability to inhibit the formation of advanced glycation end-products (AGEs), has garnered significant attention as a relatively selective inhibitor of the inducible nitric oxide synthase (iNOS) isoform. This dual-action profile has made it a valuable pharmacological tool for dissecting the roles of iNOS and AGEs in various pathophysiological states, particularly in diabetic complications and inflammatory diseases. However, its complex pharmacology, including off-target effects and a challenging clinical history, necessitates a nuanced understanding for its proper application in research and development. This guide provides a comprehensive review of aminoguanidine's mechanism of action as a NOS inhibitor, its isoform selectivity, its application in preclinical models, and the critical factors that must be considered in experimental design and data interpretation.

The Nitric Oxide Synthase Family: A Primer

Nitric oxide (NO) is a pleiotropic signaling molecule synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS). There are three primary isoforms:

-

Neuronal NOS (nNOS or NOS1): A constitutive, calcium-dependent enzyme found primarily in neuronal tissue, where it functions as a neurotransmitter.

-

Endothelial NOS (eNOS or NOS3): A constitutive, calcium-dependent enzyme located in the endothelium. Its primary role is to produce NO for vasodilation, which is critical for blood pressure regulation.

-

Inducible NOS (iNOS or NOS2): A calcium-independent isoform that is not typically present in resting cells. Its expression is induced by immunological stimuli like cytokines and endotoxins in cells such as macrophages and smooth muscle cells. Once expressed, iNOS produces large, sustained amounts of NO that contribute to host defense but can also lead to cytotoxicity and tissue damage in chronic inflammatory conditions.

The pathological overproduction of NO by iNOS has been implicated in numerous diseases, including autoimmune disorders, sepsis, and diabetic complications, making selective iNOS inhibition a significant therapeutic goal.

Aminoguanidine: A Compound of Dual Mechanisms

Aminoguanidine (also known as Pimagedine) is a nucleophilic hydrazine compound. Its therapeutic potential was first explored based on its ability to trap reactive dicarbonyl compounds like methylglyoxal, thereby preventing the formation and cross-linking of AGEs. This mechanism is highly relevant in the context of diabetes, where AGE accumulation contributes significantly to vascular complications.

Crucially, subsequent research revealed that aminoguanidine is also a potent inhibitor of NOS activity. This discovery complicated the interpretation of its beneficial effects in diabetic models, raising the question of whether its actions were due to AGE inhibition, NOS inhibition, or both. This duality is a central theme in the aminoguanidine literature and a critical consideration for any researcher using this compound.

Mechanism of NOS Inhibition and Isoform Selectivity

Aminoguanidine functions as a mechanism-based inactivator, or "suicide inhibitor," of NOS. This process requires the enzyme's catalytic activity. Aminoguanidine acts as an alternative substrate for NOS, which oxidizes it into a reactive intermediate. This intermediate then irreversibly binds to the enzyme, leading to its inactivation. A primary target of this inactivation is the prosthetic heme group within the enzyme's oxygenase domain, which is altered and cross-linked to the protein, accounting for the majority of the activity loss.

A key feature of aminoguanidine is its preferential selectivity for the iNOS isoform over the constitutive nNOS and eNOS isoforms. Some studies report that aminoguanidine is over 50-fold more effective at inhibiting the enzymatic activity of iNOS than the constitutive isoforms. This selectivity is advantageous because it allows for the targeted inhibition of pathological NO production by iNOS while sparing the essential physiological functions of eNOS (blood pressure regulation) and nNOS (neurotransmission). Inhibition of eNOS, for example, can lead to undesirable hypertension.

Caption: Mechanism of iNOS suicide inhibition by aminoguanidine.

Quantitative Inhibitory Profile

The selectivity of aminoguanidine is best represented by comparing its inhibitory constants across the different NOS isoforms. While values vary between studies depending on assay conditions, a general trend is consistently observed.

| NOS Isoform | Inhibitor | Typical IC₅₀ / Kᵢ Range (µM) | Selectivity Profile |

| iNOS (Inducible) | Aminoguanidine | 20 - 100 | Preferential |

| nNOS (Neuronal) | Aminoguanidine | > 1000 | Low Potency |

| eNOS (Endothelial) | Aminoguanidine | > 1000 | Low Potency |

Note: Data synthesized from multiple preclinical studies. Exact values can differ based on experimental conditions (e.g., L-arginine concentration).

Preclinical Applications and Insights

Aminoguanidine's selective inhibition of iNOS has made it an invaluable tool in demonstrating the pathological role of iNOS-derived NO in a wide range of diseases.

-

Diabetic Complications: In animal models of diabetes, aminoguanidine prevents vascular dysfunction, including increased blood flow and vascular leakage. It also retards the development of diabetic nephropathy by inhibiting the accumulation of AGEs and reducing renal iNOS activity.

-

Autoimmune & Inflammatory Disease: In experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, aminoguanidine treatment ameliorates disease severity, implicating iNOS-derived NO in the pathogenesis of central nervous system inflammation. However, the timing of administration is critical, as it can have different effects in the induction versus the progression phase of the disease.

-

Glaucoma: In a rat model of chronic glaucoma, aminoguanidine provided neuroprotection to retinal ganglion cells, suggesting that iNOS induction in the optic nerve head contributes to neurodegeneration.

-

Wound Healing: Studies in periapical lesions have shown that selective iNOS inhibition with aminoguanidine can accelerate the healing process, likely by mitigating the cytotoxic effects of excessive NO during the inflammatory phase.

Limitations, Off-Target Effects, and Clinical Reality

While a powerful research tool, aminoguanidine's utility as a therapeutic agent is limited by several factors that researchers must acknowledge.

-

Multiple Pharmacological Activities: Beyond NOS and AGE inhibition, aminoguanidine also inhibits semicarbazide-sensitive amine oxidase (SSAO), also known as diamine oxidase. This enzyme is involved in the metabolism of primary amines, and its inhibition can have independent biological effects, further confounding data interpretation.

-

Reactivity: As a highly reactive nucleophilic reagent, aminoguanidine can interact with other biological molecules, including pyridoxal phosphate and pyruvate. Therefore, high concentrations used in vitro may produce non-specific effects. It is recommended that concentrations not exceed 500 µM in vitro if selective prevention of AGE formation is the primary goal.

-

Clinical Trial Failure: A major clinical trial of aminoguanidine (Pimagedine) for the prevention of diabetic nephropathy was terminated early. The termination was due to a combination of safety concerns and a lack of clear efficacy, dampening its prospects as a frontline therapeutic.

Essential Experimental Protocols

Accurate assessment of aminoguanidine's effect on NO production is fundamental. The following are standard protocols used in the field.

Protocol 1: Measurement of Nitric Oxide Production via the Griess Assay

This assay quantifies nitrite (NO₂⁻), a stable and measurable breakdown product of NO in aqueous solutions.

Principle: The Griess reaction is a two-step diazotization process. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a vibrant pink/purple azo compound that can be measured spectrophotometrically at ~540 nm.

Workflow Diagram:

Caption: A typical workflow for quantifying nitrite using the Griess assay.

Step-by-Step Methodology:

-

Sample Collection: Collect cell culture supernatants or other biological fluids. If necessary, centrifuge to remove cellular debris.

-

Standard Curve Preparation: Prepare a serial dilution of a sodium nitrite standard (e.g., from a 1M stock) in the same medium as your samples to create a standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.13, and 0 µM).

-

Plating: Pipette 50 µL of each standard and sample into separate wells of a 96-well flat-bottom plate.

-

Griess Reagent Addition:

-

Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

-

-

Incubation and Measurement: Incubate for another 5-10 minutes at room temperature, protected from light, to allow for color development.

-

Read Absorbance: Measure the absorbance at a wavelength between 520 and 550 nm using a microplate reader.

-

Calculation: Subtract the absorbance of the blank (0 µM standard) from all readings. Plot the standard curve (absorbance vs. concentration) and determine the nitrite concentration of the unknown samples using the linear regression equation from the standard curve.

Protocol 2: NOS Activity Assay (L-Arginine to L-Citrulline Conversion)

This is a classic radioisotope-based assay that directly measures the enzymatic activity of NOS.

Principle: NOS enzymes convert L-arginine into L-citrulline and NO. The assay uses radiolabeled L-arginine (e.g., L-[¹⁴C]arginine). The reaction mixture is incubated, and then the radiolabeled L-[¹⁴C]citrulline product is separated from the unreacted L-[¹⁴C]arginine substrate using cation-exchange chromatography. The amount of radioactivity in the L-citrulline fraction is then quantified by liquid scintillation counting.

Step-by-Step Methodology:

-

Homogenate Preparation: Prepare cell or tissue homogenates in a buffer containing protease inhibitors and agents to maintain enzyme stability (e.g., HEPES buffer with EDTA and DTT).

-

Reaction Mixture Preparation: Prepare a reaction buffer containing:

-

HEPES buffer (pH 7.4)

-

L-[¹⁴C]arginine (and unlabeled L-arginine)

-

NADPH (a critical cofactor)

-

Calmodulin and Ca²⁺ (for constitutive isoforms)

-

Tetrahydrobiopterin (BH₄), FAD, and FMN (essential cofactors)

-

-

Experimental Setup:

-

Total Activity: Homogenate + Reaction Mixture.

-

Inhibitor Group: Homogenate + Reaction Mixture + Aminoguanidine (at desired concentration).

-

Blank/Background: Homogenate + Reaction Mixture + a non-selective NOS inhibitor like L-NAME to determine background signal.

-

-

Initiation and Incubation: Add the protein homogenate to the reaction mixture to start the reaction. Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer (e.g., ice-cold HEPES buffer containing EDTA) and placing the tubes on ice.

-

Separation of L-Citrulline: Apply the reaction mixture to a cation-exchange resin column (e.g., Dowex AG 50WX-8). The positively charged L-[¹⁴C]arginine will bind to the resin, while the neutral L-[¹⁴C]citrulline will flow through.

-

Quantification: Collect the eluate containing L-[¹⁴C]citrulline and measure its radioactivity using a liquid scintillation counter.

-

Calculation: Calculate the specific NOS activity (e.g., in pmol of L-citrulline formed per minute per mg of protein) after subtracting the background reading from the L-NAME-containing sample.

Conclusion and Future Perspective

Aminoguanidine stands as a seminal compound in the study of nitric oxide biology. Its relatively selective inhibition of iNOS has been instrumental in confirming the role of this enzyme in a multitude of inflammatory and metabolic diseases. However, for the modern researcher, it must be used with a clear understanding of its multifaceted pharmacology. Its dual action as an AGE inhibitor and its off-target effects on enzymes like SSAO are not merely confounding factors but are integral to its biological signature. While its clinical journey has been halted, aminoguanidine's legacy persists. It remains a valuable, albeit complex, reference compound in research settings and serves as a foundational scaffold for the development of more potent and highly selective second-generation iNOS inhibitors. The lessons learned from aminoguanidine continue to inform the strategic design of novel therapeutics for iNOS-mediated pathologies.

References

-

Corbett, J. A., Tilton, R. G., Chang, K., Hasan, K. S., Ido, Y., Wang, J. L., Sweetland, M. A., Lancaster, J. R., Jr, Williamson, J. R., & McDaniel, M. L. (1992). Aminoguanidine, a novel inhibitor of nitric oxide formation, prevents diabetic vascular dysfunction. Diabetes, 41(4), 552–556. [Link]

-

Miyata, T., Hori, O., Zhang, J., Yan, S. D., Brett, J., & Schmidt, A. M. (1998). Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin. Journal of the American Society of Nephrology, 9(2), 277–283. [Link]

-

Thornalley, P. J. (2003). Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts. Archives of Biochemistry and Biophysics, 419(1), 31–40. [Link]

-

Yu, P. H., & Zuo, D. M. (1997). Aminoguanidine inhibits semicarbazide-sensitive amine oxidase activity: implications for advanced glycation and diabetic complications. Diabetologia, 40(11), 1243–1250. [Link]

-

Thornalley, P. J. (2003). Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts. ResearchGate. [Link]

-

Corbett, J. A., et al. (1992). Aminoguanidine, a Novel Inhibitor of Nitric Oxide Formation, Prevents Diabetic Vascular Dysfunction. American Diabetes Association. [Link]

-

Antiaging Systems. Aminoguanidine: Advanced Glycation End (AGE) Product Inhibitor. [Link]

-

I-Scholar. Aminoguanidine: Significance and symbolism. [Link]

-

Wolff, D. J., & Gribin, B. J. (1997). Inactivation of nitric oxide synthase by substituted aminoguanidines and aminoisothioureas. Archives of Biochemistry and Biophysics, 347(2), 285–293. [Link]

-

Griffiths, M. J., Messent, M., MacAllister, R. J., & Evans, T. W. (1993). Aminoguanidine selectively inhibits inducible nitric oxide synthase. British Journal of Pharmacology, 110(3), 963–968. [Link]

-

Soulis, T., Cooper, M. E., Sastra, S., Jerums, G., & Eagle, J. (1996). Effects of Aminoguanidine in Preventing Experimental Diabetic Nephropathy Are Related to the Duration of Treatment. Kidney International, 50(2), 627–634. [Link]

-

Corbett, J. A., & McDaniel, M. L. (1995). The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes. Methods in Enzymology, 269, 317–327. [Link]

-

Kharitonov, S. A., Donnelly, L. E., Montuschi, P., & Barnes, P. J. (2008). Effects of aminoguanidine, an inhibitor of inducible nitric oxide synthase, on nitric oxide production and its metabolites in healthy control subjects, healthy smokers, and COPD patients. Chest, 134(4), 747–754. [Link]

-

Chabin, R. M., McCauley, E., Calaycay, J. R., Kelly, T. M., MacNaul, K. L., Wolfe, G. C., Hutchinson, N. I., & Mumford, R. A. (2000). Aminoguanidine-mediated inactivation and alteration of neuronal nitric-oxide synthase. Journal of Biological Chemistry, 275(18), 13417–13427. [Link]

-

Corbett, J. A., Tilton, R. G., Chang, K., et al. (1992). Aminoguanidine, a Novel Inhibitor of Nitric Oxide Formation, Prevents Diabetic Vascular Dysfunction. Semantic Scholar. [Link]

-

Griffiths, M. J., Messent, M., MacAllister, R. J., & Evans, T. W. (1993). Aminoguanidine selectively inhibits inducible nitric oxide synthase. British journal of pharmacology, 110(3), 963–968. [Link]

-

Neufeld, A. H., Sawada, A., & Becker, B. (1999). Inhibition of nitric-oxide synthase 2 by aminoguanidine provides neuroprotection of retinal ganglion cells in a rat model of chronic glaucoma. Proceedings of the National Academy of Sciences of the United States of America, 96(17), 9944–9948. [Link]

- Tilton, R. G., Chang, K., Hasan, K. S., Smith, S. R., Petrash, J. M., Misko, T. P., Moore, W. M., Currie, M. G., Corbett, J. A., McDaniel, M. L., & Williamson, J. R. (1993). Prevention of Diabetic Vascular Dysfunction by Guanidines: Inhibition

The Role of Aminoguanidine in Mitigating Advanced Glycation End Product Formation: A Technical Guide for Researchers

This guide provides an in-depth technical overview of aminoguanidine's role in the inhibition of advanced glycation end products (AGEs). Tailored for researchers, scientists, and professionals in drug development, this document delves into the core mechanisms of aminoguanidine action, provides validated experimental protocols for its study, and offers insights into the interpretation of results. Our focus is on delivering a scientifically rigorous and practical resource that combines established knowledge with actionable methodologies.

Executive Summary: The Challenge of Glycation and a Promising Inhibitor

Advanced glycation end products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids.[1][2] This process, known as the Maillard reaction, is a key contributor to the pathophysiology of aging and various chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders.[2][3] The accumulation of AGEs leads to structural and functional alterations of biomolecules, contributing to tissue damage and organ dysfunction.

Aminoguanidine, a small nucleophilic compound, emerged as one of the first and most studied inhibitors of AGE formation.[4][5] Its primary mechanism of action involves the trapping of reactive dicarbonyl intermediates, which are critical precursors in the AGE formation cascade.[6][7] While clinical development of aminoguanidine (pimagedine) for diabetic nephropathy was halted due to safety concerns and limited efficacy, it remains an invaluable tool in research settings for understanding the role of AGEs in disease and for the preclinical evaluation of novel anti-glycation strategies.[6][8][9]

The Chemistry of AGE Formation and the Interceptive Role of Aminoguanidine

The formation of AGEs is a complex, multi-step process that begins with the reaction of a reducing sugar, such as glucose, with a free amino group of a protein to form a reversible Schiff base. This subsequently rearranges to a more stable Amadori product.[10] The degradation of Amadori products and the autoxidation of sugars generate highly reactive dicarbonyl compounds, including 3-deoxyglucosone (3-DG), methylglyoxal (MGO), and glyoxal (GO).[][12][13] These dicarbonyls are potent cross-linking agents that react with amino acid residues (primarily lysine and arginine) on proteins to form irreversible AGEs.[12]

Aminoguanidine's efficacy as an AGE inhibitor lies in its ability to act as a potent scavenger of these dicarbonyl intermediates.[6][14] The hydrazine group of aminoguanidine reacts with the carbonyl groups of 3-DG, MGO, and GO to form stable, non-reactive 3-amino-1,2,4-triazine derivatives, thereby preventing their interaction with proteins and halting the progression to AGEs.[7][15]

Visualizing the Mechanism: Aminoguanidine's Interception of the AGE Pathway

Caption: Aminoguanidine traps reactive dicarbonyls, preventing AGE formation.

Experimental Protocols for Evaluating Aminoguanidine's Anti-Glycation Activity

A robust evaluation of aminoguanidine's efficacy requires well-controlled in vitro experiments. The following protocols provide a framework for inducing AGE formation and quantifying the inhibitory effects of aminoguanidine.

In Vitro Induction of Advanced Glycation End Products (AGEs)

This protocol describes the widely used bovine serum albumin (BSA)-glucose model to generate AGEs in vitro.

Materials:

-

Bovine Serum Albumin (BSA), fatty acid-free

-

D-Glucose

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Sodium Azide (NaN3)

-

Aminoguanidine Hydrochloride

-

Sterile, pyrogen-free water

-

Sterile conical tubes or vials

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a 100 mg/mL BSA solution in PBS (pH 7.4). Filter sterilize through a 0.22 µm filter.

-

Prepare a 1 M D-Glucose solution in PBS (pH 7.4). Filter sterilize.

-

Prepare a 1 M Aminoguanidine Hydrochloride stock solution in sterile water. Filter sterilize.

-

Prepare a 0.2% Sodium Azide solution in sterile water as a bacteriostatic agent.

-

-

Reaction Setup:

-

In sterile conical tubes, set up the following reaction mixtures:

-

Control (BSA alone): 5 mL of 100 mg/mL BSA + 5 mL PBS.

-

Glycated BSA (BSA + Glucose): 5 mL of 100 mg/mL BSA + 5 mL of 1 M Glucose.

-

Inhibition (BSA + Glucose + Aminoguanidine): 5 mL of 100 mg/mL BSA + 5 mL of 1 M Glucose + appropriate volume of Aminoguanidine stock solution to achieve desired final concentrations (e.g., 1 mM, 10 mM). Adjust the final volume with PBS if necessary.

-

-

Add sodium azide to a final concentration of 0.02% to all reaction mixtures to prevent microbial growth.

-

-

Incubation:

-

Termination and Dialysis:

-

After incubation, terminate the reaction by extensively dialyzing the samples against PBS (pH 7.4) at 4°C for 48 hours with multiple buffer changes to remove unreacted glucose and aminoguanidine.

-

-

Storage:

-

Store the resulting AGE-BSA and control solutions at -20°C or -80°C for long-term use.

-

Workflow for In Vitro AGE Inhibition Assay

Caption: A streamlined workflow for assessing AGE inhibition in vitro.

Quantification of AGE Formation: Fluorescence Spectroscopy

Fluorescence spectroscopy is a common and relatively straightforward method to quantify the formation of fluorescent AGEs.

Principle: Many AGEs, such as pentosidine and argpyrimidine, exhibit intrinsic fluorescence.[3][18] The intensity of this fluorescence is proportional to the concentration of these AGEs.

Instrumentation:

-

Fluorescence Spectrophotometer or a microplate reader with fluorescence capabilities.

Protocol:

-

Sample Preparation:

-

Dilute the dialyzed AGE-BSA, control BSA, and aminoguanidine-treated samples to a final concentration of 1 mg/mL in PBS (pH 7.4).

-

-

Fluorescence Measurement:

-

Transfer the samples to a quartz cuvette or a 96-well black microplate.

-

Measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 440 nm for vesperlysine-like AGEs.[3][13]

-

Alternatively, for pentosidine-like AGEs, use an excitation wavelength of 335 nm and an emission wavelength of 385 nm.[3][19]

-

Record the fluorescence intensity in arbitrary units (AU).

-

-

Calculation of Inhibition:

-

Calculate the percentage of AGE inhibition using the following formula:

-

Advanced Quantification: High-Performance Liquid Chromatography (HPLC)

For a more specific and quantitative analysis of individual AGEs, such as Nε-(carboxymethyl)lysine (CML) and pentosidine, HPLC is the method of choice.[2][15][20]

Principle: This method involves the acid hydrolysis of the protein to release individual amino acids and AGE-adducts, followed by their separation and quantification using reverse-phase HPLC with fluorescence or mass spectrometric detection.

Protocol Outline:

-

Acid Hydrolysis: Hydrolyze protein samples with 6 M HCl at 110°C for 16-24 hours to release amino acids and AGEs.[2]

-

Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering substances.[2]

-

HPLC Analysis:

-

Inject the purified hydrolysate into a reverse-phase HPLC system.

-

For pentosidine , use a fluorescence detector with excitation at ~335 nm and emission at ~385 nm.[15][19]

-

For non-fluorescent AGEs like CML , derivatization followed by fluorescence detection or, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is required for sensitive and specific quantification.[18]

-

-

Quantification: Determine the concentration of specific AGEs by comparing the peak areas to those of authentic standards.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for interpreting the results of AGE inhibition studies.

Table 1: Hypothetical Quantitative Data for Aminoguanidine Inhibition of AGE Formation

| Treatment Group | Fluorescence (AU) at 440 nm (Mean ± SD) | % Inhibition of Fluorescent AGEs | CML Content (pmol/mg protein) (Mean ± SD) | % Inhibition of CML |

| Control (BSA alone) | 5.2 ± 0.8 | N/A | 2.1 ± 0.3 | N/A |

| Glycated BSA | 85.6 ± 4.2 | 0% | 45.3 ± 3.1 | 0% |

| + 1 mM Aminoguanidine | 42.1 ± 2.5 | 54.0% | 21.7 ± 1.9 | 54.5% |

| + 10 mM Aminoguanidine | 15.8 ± 1.9 | 86.8% | 8.9 ± 0.7 | 81.7% |

Interpretation: The data in Table 1 demonstrates a dose-dependent inhibition of both total fluorescent AGEs and the specific non-fluorescent AGE, CML, by aminoguanidine. This provides strong evidence for its role as a broad-spectrum inhibitor of glycation.

Important Considerations and Limitations

When using aminoguanidine in research, it is essential to be aware of its other pharmacological activities to avoid misinterpretation of results.

-

Inhibition of Nitric Oxide Synthase (iNOS): Aminoguanidine is a known inhibitor of the inducible isoform of nitric oxide synthase.[21] This is a critical consideration in cell-based or in vivo studies where nitric oxide signaling plays a role.

-

Inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO): Aminoguanidine also inhibits SSAO, an enzyme involved in the metabolism of primary amines.

-

In Vitro Specificity: At high concentrations, aminoguanidine can react with other biological molecules. It is advisable to use concentrations below 500 µM in vitro to maintain selectivity for dicarbonyl scavenging.[6]

Conclusion: Aminoguanidine as a Foundational Tool in Glycation Research

Despite its clinical limitations, aminoguanidine remains a cornerstone for in vitro and preclinical research into the mechanisms of AGE formation and the pathogenesis of glycation-related diseases. Its well-characterized mechanism of action as a dicarbonyl scavenger provides a valuable positive control for the screening and development of new, more specific, and safer anti-glycation agents. The protocols and insights provided in this guide are intended to empower researchers to conduct robust and reproducible studies in this critical area of biomedical science.

References

- 1. selleckchem.com [selleckchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Tuning a 96-Well Microtiter Plate Fluorescence-Based Assay to Identify AGE Inhibitors in Crude Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Inhibition effect of AGEs formation in vitro by the two novel peptides EDYGA and DLLCIC derived from Pelodiscus sinensis [frontiersin.org]

- 5. youtube.com [youtube.com]

- 6. academic.oup.com [academic.oup.com]

- 7. e-century.us [e-century.us]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 12. Development of a specific fluorescent probe to detect advanced glycation end products (AGEs) - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB00590B [pubs.rsc.org]

- 13. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]

- 14. Simple Quantification of Pentosidine in Human Urine and Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. Techniques for AGE measurements for diabetic bone disease: pitfalls and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Glycative stress biomarker measurement method (2) AGEs measurement | Karada Lab [ebn2.arkray.co.jp]

- 19. Simple Quantification of Pentosidine in Human Urine and Plasma by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. What are the steps of fluorescence spectroscopy? | AAT Bioquest [aatbio.com]

- 21. Aminoguanidine hydrochloride | 1937-19-5 [chemicalbook.com]

The Rise and Fall of an AGE Inhibitor: A Technical Guide to Aminoguanidine's Role in Diabetic Complications Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aminoguanidine (pimagedine) emerged in the late 20th century as a promising therapeutic agent poised to combat the debilitating microvascular complications of diabetes. Its primary hypothesis was elegant and direct: inhibit the non-enzymatic glycation of proteins and subsequent formation of Advanced Glycation End-products (AGEs), a key driver of pathology in diabetic nephropathy, retinopathy, and neuropathy. Preclinical studies across numerous animal models demonstrated remarkable efficacy, fueling optimism for its clinical translation. However, despite this strong preclinical backing, large-scale clinical trials, including the notable ACTION I and II trials, were ultimately terminated due to a combination of safety concerns and a lack of definitive efficacy. This guide provides a deep, technical analysis of aminoguanidine's journey, exploring its core mechanism, the experimental protocols used to validate its action, the preclinical data that propelled it forward, and the clinical trial outcomes that ultimately halted its development. By dissecting this story, we can extract critical, field-proven insights into the complexities of targeting diabetic complications and inform future drug development strategies.

Introduction: The AGEs Hypothesis in Diabetic Pathophysiology

Chronic hyperglycemia in diabetes mellitus creates a systemic environment ripe for the non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids. This process, known as the Maillard reaction, leads to the irreversible formation of a heterogeneous group of molecules called Advanced Glycation End-products (AGEs).[1][2] AGEs accumulate over time, particularly on long-lived proteins like collagen in the extracellular matrix of blood vessels and renal glomeruli.[1] This accumulation contributes directly to the pathogenesis of diabetic complications by:

-

Protein Cross-linking: AGEs form cross-links between proteins, leading to increased stiffness and reduced elasticity of tissues, such as blood vessel walls and the glomerular basement membrane.[1]

-

Receptor for AGE (RAGE) Activation: AGEs can bind to cell surface receptors, most notably RAGE, triggering a cascade of intracellular signaling that promotes oxidative stress, inflammation, and the expression of profibrotic cytokines like Transforming Growth Factor-beta (TGF-β).

-

Intracellular Dysfunction: AGEs can form within cells, modifying the function of critical proteins and contributing to cellular damage.

The central premise for aminoguanidine was to intervene early in this cascade, preventing the formation of AGEs and thereby mitigating their downstream pathological consequences.[3]

Aminoguanidine: Profile and Core Mechanism of Action

Aminoguanidine is a small, highly reactive nucleophilic hydrazine compound.[4] Its primary proposed mechanism of action is the trapping of reactive α-dicarbonyl compounds (or oxoaldehydes) like methylglyoxal (MGO), glyoxal (GO), and 3-deoxyglucosone (3-DG), which are key intermediates in the formation of AGEs.[3][5] By reacting with these precursors, aminoguanidine prevents them from proceeding to form irreversible, cross-linked AGEs on proteins.[3] This scavenging action forms substituted 3-amino-1,2,4-triazine derivatives, effectively neutralizing the reactive carbonyl species.[3]

Signaling Pathway: AGE Formation and Aminoguanidine Intervention

Caption: Mechanism of AGE formation and the inhibitory action of aminoguanidine.

Off-Target Effects: A Confounding Variable

Crucially, the narrative of aminoguanidine is complicated by its other pharmacological activities. It is also a known inhibitor of nitric oxide synthase (NOS), particularly the inducible isoform (iNOS).[6][7][8][9] Furthermore, it can inhibit semicarbazide-sensitive amine oxidase (SSAO).[3] These off-target effects mean that preclinical results cannot be solely attributed to AGE inhibition, a factor that likely contributed to the ambiguity of its clinical performance.[10] For instance, iNOS inhibition can reduce inflammation, which is also a downstream effect of AGEs, making it difficult to dissect the primary driver of any observed benefit.[6][11]

Preclinical Evaluation: Methodologies and Key Findings

The preclinical case for aminoguanidine was built on a foundation of robust in vitro assays and compelling results from in vivo diabetic animal models.

In Vitro Assay: AGE-BSA Fluorescence Inhibition

A cornerstone experiment to demonstrate the direct AGE-inhibiting activity of a compound is the Bovine Serum Albumin (BSA)-sugar assay. This assay simulates the glycation process in a controlled environment.

Detailed Protocol: BSA-Methylglyoxal (MGO) AGE Inhibition Assay

-

Reagent Preparation:

-

Prepare a 10 mg/mL solution of BSA in a 0.1 M sodium phosphate buffer (pH 7.4).

-

Prepare a 1 M stock solution of Methylglyoxal (MGO) in the same phosphate buffer.

-

Prepare stock solutions of Aminoguanidine (positive control) and test compounds in phosphate buffer. Ensure all solutions are sterile-filtered (0.2 µm filter).

-

-

Reaction Setup (in a 96-well plate):

-

Control (AGEs): 100 µL BSA solution + 100 µL MGO solution + 100 µL phosphate buffer.

-

Test: 100 µL BSA solution + 100 µL MGO solution + 100 µL test compound solution (at various concentrations).

-

Positive Control: 100 µL BSA solution + 100 µL MGO solution + 100 µL Aminoguanidine solution.

-

Blank: 300 µL phosphate buffer.

-

-

Incubation:

-

Seal the plate to prevent evaporation and incubate at 37°C for 7 days in the dark.[12]

-

-

Measurement:

-

After incubation, measure the fluorescence intensity of each well using a fluorescence spectrophotometer. The characteristic fluorescence of AGEs is typically measured with an excitation wavelength of ~340 nm and an emission wavelength of ~420 nm.[12]

-

-

Calculation:

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Fluorescence of Test / Fluorescence of Control)] * 100[12]

-

Causality: This assay provides direct evidence of a compound's ability to interfere with the final stage of the Maillard reaction. By measuring the reduction in fluorescence—a hallmark of many AGEs—it validates the primary mechanistic hypothesis before proceeding to more complex biological systems.

In Vivo Model: Streptozotocin (STZ)-Induced Diabetic Rat

The most widely used animal model to study diabetic complications is the STZ-induced diabetic rat. STZ is a chemical that is selectively toxic to pancreatic β-cells, inducing a state of insulin-dependent diabetes.[13]

Experimental Workflow: Evaluating Aminoguanidine in STZ-Diabetic Rats

Sources

- 1. Aminoguanidine: An AGE Product Inhibitor | Antiaging Systems Articles [antiaging-systems.com]

- 2. In Vitro Methodologies to Study the Role of Advanced Glycation End Products (AGEs) in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gold Nanoparticle-Bioconjugated Aminoguanidine Inhibits Glycation Reaction: An In Vivo Study in a Diabetic Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Aminoguanidine, a Novel Inhibitor of Nitric Oxide Formation, Prevents Diabetic Vascular Dysfunction | Semantic Scholar [semanticscholar.org]

- 7. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. JCI - Aminoguanidine, an inhibitor of inducible nitric oxide synthase, ameliorates experimental autoimmune encephalomyelitis in SJL mice. [jci.org]

- 9. Inducible nitric oxide synthase blockade with aminoguanidine, protects mice infected with Nocardia brasiliensis from actinomycetoma development | PLOS Neglected Tropical Diseases [journals.plos.org]

- 10. Rapid reversal by aminoguanidine of the neurovascular effects of diabetes in rats: modulation by nitric oxide synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Inhibition of Advanced Glycation End-Product Formation by Origanum majorana L. In Vitro and in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]

solubility and stability of aminoguanidine nitrate in aqueous solutions

An In-depth Technical Guide to the Aqueous Solubility and Stability of Aminoguanidine Nitrate

Introduction

This compound (AGN), systematically named aminoguanidinium nitrate, is an organic salt with the chemical formula CH₇N₅O₃.[1] It is composed of an aminoguanidinium cation and a nitrate anion.[2] As a high-nitrogen energetic material, it has been a subject of interest in propulsion technology and other fields requiring controlled energy release.[3][4] Its utility, however, is intrinsically linked to its behavior in aqueous systems, a common medium for synthesis, purification, and formulation.[2] This guide provides a detailed examination of the aqueous solubility and stability of this compound, offering field-proven insights and methodologies for researchers, scientists, and drug development professionals who may encounter this compound, for instance, as a synthetic precursor or in other specialized applications.

Aqueous Solubility of this compound

The solubility of a compound is a fundamental physicochemical property governing its behavior in solution, impacting everything from reaction kinetics to bioavailability. This compound is characterized as being highly soluble in water.[2][5] This high solubility is attributed to the polar nature of both the aminoguanidinium cation and the nitrate anion, which readily form hydrogen bonds with water molecules.

Effect of Temperature on Solubility

As with most solid solutes, the solubility of this compound in water is strongly dependent on temperature. The dissolution process is endothermic, meaning that solubility increases significantly as the temperature of the aqueous solution rises. This relationship is critical for processes such as recrystallization for purification.

The quantitative relationship between temperature and solubility is summarized below.

Table 1: Temperature-Dependent Solubility of this compound in Water

| Temperature (°C) | Solubility (g / 100 mL) |

| 9 | 5.0 |

| 20 | 16.0 |

| 98 | 81.2 |

| (Data sourced from Sciencemadness Wiki[1]) |

Expert Insight: The steep solubility curve indicated by this data is advantageous for purification. A saturated solution at a high temperature will yield a large quantity of crystalline material upon cooling, allowing for efficient separation from more soluble impurities. However, researchers must exercise extreme caution, as concentrating aqueous solutions of this compound by heating carries a significant risk of explosion.[1][2] Evaporation should always be conducted under controlled conditions, avoiding heating to dryness.

Aqueous Stability of this compound

The stability of this compound in aqueous solution is a complex issue influenced by temperature, pH, and the presence of other chemical agents. The compound is generally considered stable at room temperature in closed containers under normal storage conditions.[2][6] However, it is an energetic material and a powerful oxidizer, and its stability can be compromised under various conditions, leading to decomposition.[2]

Thermal Decomposition in Aqueous Media

Thermal stress is the most significant factor affecting the stability of this compound. The compound decomposes upon heating, a process that can be violent.[1] Reports in the literature highlight that evaporating an aqueous solution to dryness on a steam bath can lead to a violent explosion.[1]

The thermal decomposition of this compound and related compounds involves complex reaction pathways. Studies on similar guanidinium salts suggest that decomposition can proceed through gas-phase mechanisms involving isomerization and proton transfer to yield species like nitric acid and guanidine, which then undergo further reactions.[7] For aminoguanidine derivatives, the cleavage of the N-N bond is often a primary step in the thermolysis process.[3]

Key Gaseous Decomposition Products Include:

-

Ammonia (NH₃)

-

Nitrous Oxide (N₂O)[4]

-

Nitrogen Dioxide (NO₂)

-

Carbon Dioxide (CO₂)[7]

-

Water (H₂O)[4]

-

Nitrogen (N₂)[4]

The diagram below illustrates a conceptual pathway for the thermal decomposition of this compound in solution, leading to the formation of various gaseous products.

Caption: Conceptual Thermal Decomposition Pathway of this compound.

Influence of pH on Stability

While specific kinetic studies on the pH-stability profile of this compound are not widely published, the chemical nature of the molecule allows for informed predictions based on general principles of acid-base catalysis.[8][9] The stability of compounds in solution is often lowest at pH extremes.

-

Acidic Conditions (Low pH): In strongly acidic solutions, the amino groups of the aminoguanidinium cation are fully protonated. While this may stabilize the cation itself to some degree, acid-catalyzed hydrolysis could become a relevant degradation pathway, potentially targeting the C-N bonds.

-

Alkaline Conditions (High pH): In basic solutions, deprotonation of the amino and imino groups could occur, potentially leading to rearrangements or elimination reactions. The nitrate anion is stable across the pH range, but the reactivity of the cation could be significantly altered. Base-catalyzed hydrolysis may also contribute to degradation.

Expert Insight: It is reasonable to hypothesize that this compound exhibits maximum stability in the near-neutral to slightly acidic pH range (approx. pH 4-7).[8] However, this must be empirically verified. Any formulation or process development should include a forced degradation study across a wide pH range to identify the optimal pH for stability and to characterize any pH-dependent degradation products.

Experimental Protocols for Analysis

To ensure scientific integrity, all experimental work with this compound must be grounded in robust, validated analytical methods. The following section details protocols for determining aqueous solubility and assessing stability.

Protocol for Isothermal Solubility Determination

This protocol uses the isothermal equilibrium method to determine solubility at a specific temperature. The principle is to create a saturated solution, allow it to reach equilibrium, and then quantify the concentration of the dissolved solute.

Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a known volume of deionized water in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a shaker bath).

-

Equilibration: Agitate the suspension at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material is essential.

-

Sampling: Cease agitation and allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to prevent aspiration of undissolved particles. The filter and syringe should be pre-heated to the experimental temperature to prevent premature crystallization.

-

Quantification: Accurately dilute the filtered sample with a suitable mobile phase (e.g., water/methanol). Quantify the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11]

-

Calculation: Calculate the solubility in g/100 mL based on the measured concentration and the dilution factor.

Self-Validation Check: To confirm equilibrium has been reached, take samples at multiple time points (e.g., 24h, 36h, 48h). The calculated solubility should be consistent across the later time points.